Canrenone - 976-71-6

Canrenone

Catalog Number: EVT-262677
CAS Number: 976-71-6
Molecular Formula: C22H26O6
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Canrenone is a steroid lactone and the primary active metabolite of spironolactone, a synthetic steroid with antimineralocorticoid properties. [] It is classified as an aldosterone antagonist, meaning it blocks the action of aldosterone, a hormone that regulates salt and water balance in the body. [] In scientific research, Canrenone serves as a valuable tool for investigating aldosterone signaling pathways and their roles in various physiological and pathological processes. []

Synthesis Analysis
  • From Spironolactone: Canrenone is primarily produced in vivo as the major metabolite of spironolactone. []
  • From 7α-(Methylthio)spironolactone S-oxide: Studies show that canrenone can be formed via non-enzymatic elimination of 7α-(methylthio)spironolactone S-oxide, a major metabolite of spironolactone in humans. This reaction occurs at significant rates in weakly acidic media and is catalyzed by basic buffer species. []
  • From Dehydroepiandrosterone Acetate: A more efficient and scalable synthesis involves using dehydroepiandrosterone acetate as the starting material. The process involves epoxidation with sulfur ylide, carbolactonization with NaCH(COOEt)2, and regioselective dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. [] This method bypasses the need for expensive reagents and achieves a total yield of up to 69.8%. []
Molecular Structure Analysis
  • Hydrolysis: The lactone ring of Canrenone can be hydrolyzed under basic conditions to form the corresponding canrenoate salt. This reaction is reversible, and the equilibrium between Canrenone and canrenoate is pH-dependent. []
  • Oxidation: Canrenone can be oxidized at various positions on the steroid nucleus. For instance, microbiological oxidation with a Penicillium species yields 15α-hydroxycanrenone. []
  • Elimination: Under basic conditions, 15-oxocanrenone (formed by oxidation of 15α-hydroxycanrenone) undergoes β-elimination to form an α,β-unsaturated cyclopentenone system. []
Mechanism of Action

Canrenone primarily exerts its effects by antagonizing the mineralocorticoid receptor (MR). [] This receptor is activated by aldosterone, leading to various downstream effects, including sodium reabsorption and potassium excretion in the kidneys. [] By binding to the MR, Canrenone blocks the binding of aldosterone, thereby inhibiting its actions. []

  • Na+/K+-ATPase: Canrenone demonstrates partial agonist activity at the ouabain binding site of Na+/K+-ATPase, an enzyme crucial for maintaining cell membrane potential. [, , ] This interaction may contribute to its effects on cellular sodium and potassium handling. []
  • Progesterone Receptors: Canrenone has been found to competitively inhibit the binding of progesterone to its receptors in human uterine cytosol. [] This interaction may play a role in the menstrual disturbances observed in some female patients taking spironolactone. []
Physical and Chemical Properties Analysis
  • Solubility: It exhibits low solubility in water, but higher solubility in organic solvents such as ethanol and propylene glycol. []
  • Spectroscopic Properties: The presence of conjugated double bonds in the Canrenone molecule allows for its detection and quantification using UV-Vis spectrophotometry. []
Applications
  • Cardiovascular Research: Canrenone is used to investigate the role of aldosterone in hypertension, heart failure, and other cardiovascular diseases. [, , , , , ] Studies using Canrenone have provided insights into the mechanisms by which aldosterone contributes to vascular dysfunction and cardiac remodeling. []
  • Renal Physiology: Researchers utilize Canrenone to study aldosterone's actions in the kidneys, particularly its role in regulating sodium and potassium balance. [, ] By blocking aldosterone action, Canrenone helps elucidate the mechanisms underlying electrolyte disturbances in various disease states.
  • Fibrosis Research: Canrenone has shown antifibrotic effects in various cell types, including hepatic stellate cells. [] This property is being explored for its potential therapeutic benefit in liver fibrosis and other fibrotic diseases. []
  • Inflammatory Disease Models: Studies have demonstrated that Canrenone can modulate inflammatory responses in vitro. [] These findings suggest potential applications for Canrenone in investigating the role of aldosterone in inflammatory diseases.
  • Pharmacokinetic Studies: Canrenone serves as a valuable tool for investigating the pharmacokinetic properties of spironolactone and its metabolites. [, , , ] By measuring Canrenone levels, researchers can assess the absorption, distribution, metabolism, and excretion of spironolactone in different populations and disease states.
Future Directions
  • Clarifying the Role of Endogenous Ouabain-Like Factors: Further research is needed to understand the interaction between Canrenone and endogenous ouabain-like factors, which are implicated in hypertension and other cardiovascular conditions. [, , , ] Investigating these interactions may lead to the development of novel therapeutic strategies for managing these diseases.
  • Exploring Antifibrotic Potential: Given its demonstrated antifibrotic properties, further investigation into the therapeutic potential of Canrenone in treating fibrotic diseases is warranted. [] Preclinical and clinical studies could focus on determining its efficacy and safety in different models of fibrosis.
  • Investigating Anti-Inflammatory Mechanisms: Future studies should delve deeper into the mechanisms underlying the anti-inflammatory effects of Canrenone observed in vitro. [] Understanding these mechanisms could pave the way for its potential use in managing inflammatory conditions.
  • Developing Novel Delivery Systems: To enhance its therapeutic potential, research could focus on developing novel delivery systems for Canrenone, improving its solubility and bioavailability. [] Such advancements could lead to more effective and patient-friendly formulations.

Spironolactone

  • Compound Description: Spironolactone is a synthetic steroid with antiandrogenic and mineralocorticoid receptor antagonist properties. It is clinically used as a potassium-sparing diuretic and for the treatment of heart failure, hypertension, and hyperaldosteronism. Spironolactone is metabolized extensively in the liver, with canrenone being its major active metabolite. [, ]
  • Relevance: Spironolactone is the parent compound of canrenone, meaning canrenone is formed through the metabolic breakdown of spironolactone in the body. [, , , , , , , , ]. Spironolactone itself also exhibits biological activities related to canrenone, such as inhibiting aldosterone 18β-glucuronidation [], binding to cytochrome P450, and affecting corticosteroid biosynthesis []. Studies investigating the bioavailability of spironolactone often use canrenone levels as a marker due to its pharmacological activity. []

Potassium Canrenoate

  • Compound Description: Potassium canrenoate, also known as potassium canrenoate, is a potassium-sparing diuretic similar to spironolactone. It is also metabolized to canrenone in the body. [, , , ]

Ouabain

  • Compound Description: Ouabain is a cardiac glycoside that acts as a specific inhibitor of the Na+/K+-ATPase pump, leading to increased intracellular sodium and calcium concentrations. This, in turn, can result in positive inotropic effects on cardiac muscle. Some studies suggest that endogenous ouabain-like factors may contribute to the development of hypertension. [, , , , , ]
  • Relevance: Canrenone exhibits a complex interaction with ouabain, acting as a partial agonist at the digitalis receptor site of Na+/K+-ATPase. [, , , , , , ] This means that canrenone can both compete with and partially mimic ouabain's effects on the Na+/K+-ATPase pump. This interaction is important because it suggests that canrenone's antihypertensive effects may be partially mediated through its modulation of ouabain activity.

6β,7α-Dihydroxy-6,7-dihydrocanrenone

6β,7β-Dihydroxy-6,7-dihydrocanrenone

6α,7α-Dihydroxy-6,7-dihydrocanrenone

  • Compound Description: These three compounds are 6,7-dihydroxylated derivatives of canrenone found in human and rat urine. []
  • Relevance: These canrenone derivatives, while structurally similar to canrenone, do not significantly displace ouabain from Na+/K+-ATPase, even at high concentrations. This suggests that modification of the 6,7-double bond in canrenone can alter its interaction with the ouabain binding site. []

Epoxide Intermediate (from K+-Canrenoate)

  • Compound Description: This compound represents an epoxide formed during the metabolism of K+-canrenoate, ultimately leading to canrenone formation. []
  • Relevance: While not directly impacting canrenone's activity, this epoxide highlights the metabolic pathway of K+-canrenoate to canrenone. [] Its presence further emphasizes the complex metabolic processes involved in the breakdown and activity of canrenone-related compounds.

11α-Hydroxycanrenone

  • Compound Description: 11α-Hydroxycanrenone is a derivative of canrenone obtained through microbial transformation using Aspergillus ochraceus. [, , ] It is a key intermediate in the synthesis of eplerenone, a medication used for treating cardiovascular diseases. []
  • Relevance: The production of 11α-hydroxycanrenone from canrenone showcases the potential for utilizing microbial biotransformation to generate pharmacologically active compounds. [, , ]

15α-Hydroxycanrenone

  • Compound Description: 15α-Hydroxycanrenone is another hydroxylated derivative of canrenone generated via microbial oxidation using a Penicillium species. It has been identified as a metabolite of spironolactone in humans. []
  • Relevance: This compound represents another example of a canrenone derivative with potential biological activity. While 15α-hydroxycanrenone itself displays minimal antimineralocorticoid activity, its oxidized form, 15-oxocanrenone, exhibits some activity, highlighting the impact of structural modifications on canrenone's pharmacological profile. []

15-Oxocanrenone

  • Compound Description: 15-Oxocanrenone is formed by oxidizing 15α-hydroxycanrenone. It exhibits approximately 15% of the activity of spironolactone. []
  • Relevance: This compound demonstrates that modifying the 15th position of canrenone with a carbonyl group reduces its activity compared to spironolactone. []

Hydrochlorothiazide (HCTZ)

  • Compound Description: Hydrochlorothiazide is a diuretic medication frequently used in combination with other antihypertensive drugs, including angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers. [, , , ]
  • Relevance: Several studies have compared the clinical effects of canrenone to those of hydrochlorothiazide when added to existing antihypertensive therapies. [, , , ] These studies suggest that while both drugs can effectively lower blood pressure, they may have different effects on metabolic parameters, renal function, and urinary albumin excretion.

Amiloride

  • Compound Description: Amiloride is a potassium-sparing diuretic that primarily acts by blocking epithelial sodium channels. []

Properties

CAS Number

976-71-6

Product Name

Canrenone

IUPAC Name

(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

Molecular Formula

C22H26O6

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

IZJPCEYPEGEWMW-XROLFYQUSA-N

SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

Solubility

Soluble in DMSO

Synonyms

Aldadiene; BRN 0046602; BRN-0046602; BRN0046602; Luvion; NSC 261713; NSC-261713; NSC 261713Phanurane

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.